Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate
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Overview
Description
Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of enoate esters This compound is characterized by the presence of a pentenyl group attached to an ester linkage, which is further connected to a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with pent-3-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, purification steps, such as distillation or recrystallization, are necessary to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)prop-2-enoic acid: A precursor in the synthesis of Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate.
Pent-3-en-1-ol: Another precursor used in the esterification reaction.
Ferulic acid: A structurally similar compound with known antioxidant properties.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both a pentenyl group and a hydroxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
500004-66-0 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
pent-3-enyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-2-3-4-11-17-14(16)10-7-12-5-8-13(15)9-6-12/h2-3,5-10,15H,4,11H2,1H3 |
InChI Key |
DQKRPAJDANFWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCOC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
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